molecular formula C14H12BrNO B11780456 2-Bromo-7-methoxy-9-methyl-9H-carbazole

2-Bromo-7-methoxy-9-methyl-9H-carbazole

Cat. No.: B11780456
M. Wt: 290.15 g/mol
InChI Key: LRGHDJGEVAPLRM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Bromo-7-methoxy-9-methyl-9H-carbazole typically involves the bromination of 7-methoxy-9-methyl-9H-carbazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride . The reaction conditions often require refluxing the mixture to ensure complete bromination.

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Mechanism of Action

The mechanism of action of 2-Bromo-7-methoxy-9-methyl-9H-carbazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to intercalate into DNA, thereby disrupting DNA replication and transcription . Additionally, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .

Properties

Molecular Formula

C14H12BrNO

Molecular Weight

290.15 g/mol

IUPAC Name

2-bromo-7-methoxy-9-methylcarbazole

InChI

InChI=1S/C14H12BrNO/c1-16-13-7-9(15)3-5-11(13)12-6-4-10(17-2)8-14(12)16/h3-8H,1-2H3

InChI Key

LRGHDJGEVAPLRM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)OC)C3=C1C=C(C=C3)Br

Origin of Product

United States

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